2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
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Overview
Description
The compound “2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an imidazole ring, a thioether linkage, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazole ring and the benzyl groups are likely to contribute to the compound’s aromaticity, while the thioether linkage and the acetamide group could introduce polarity into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the imidazole ring might participate in electrophilic substitution reactions, while the thioether linkage could be susceptible to oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Medicinal Chemistry and Biological Activities
- Imidazole derivatives exhibit a wide range of antitumor activities, suggesting potential applications of our compound in developing new antitumor drugs. These include bis(2-chloroethyl)amino derivatives of imidazole and related structures with varied biological properties (Iradyan et al., 2009).
- The presence of a benzothiazole (BT) structure in similar compounds has been associated with a broad spectrum of biological activities. The combination of (thio)urea and BT groups results in compounds with enhanced physicochemical and biological properties, underlining the potential of exploring such combinations for therapeutic applications (Rosales-Hernández et al., 2022).
Environmental Sciences
- Chlorophenols, structurally related due to the presence of chlorinated aromatic rings, are known environmental contaminants. Research into their fate, behavior, and toxicity in aquatic environments highlights the importance of understanding the environmental impact of similar chlorinated compounds (Ge et al., 2017).
Synthetic Methods
- Synthesis and modification of compounds with imidazole, thiazole, and benzimidazole cores are of significant interest due to their utility in creating compounds with desired biological activities. Various synthetic routes have been explored to develop novel compounds with potential as CNS drugs, indicating the versatility of these cores in drug design (Saganuwan, 2020).
Future Directions
Properties
IUPAC Name |
2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3OS/c1-18-7-9-20(10-8-18)23-15-27-25(29(23)16-19-5-3-2-4-6-19)31-17-24(30)28-22-13-11-21(26)12-14-22/h2-15H,16-17H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGCWSNBNKGJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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